molecular formula C12H12Br5N B4703755 1-(pentabromobenzyl)piperidine

1-(pentabromobenzyl)piperidine

Cat. No.: B4703755
M. Wt: 569.7 g/mol
InChI Key: OWVBFMNCXQPHRH-UHFFFAOYSA-N
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Description

1-(Pentabromobenzyl)piperidine is a brominated piperidine derivative characterized by a benzyl group substituted with five bromine atoms at the aromatic ring. The pentabromo substitution imparts significant electron-withdrawing effects, increased molecular weight (~627.6 g/mol), and enhanced lipophilicity compared to simpler benzyl-piperidine analogs.

Properties

IUPAC Name

1-[(2,3,4,5,6-pentabromophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br5N/c13-8-7(6-18-4-2-1-3-5-18)9(14)11(16)12(17)10(8)15/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVBFMNCXQPHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pentabromobenzyl)piperidine typically involves the bromination of benzylpiperidine. The process begins with the preparation of benzylpiperidine, which is then subjected to bromination using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride, and the temperature is maintained to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(Pentabromobenzyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

1-(Pentabromobenzyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.

    Biology: Studied for its potential effects on biological systems and its role as a flame retardant in biological materials.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated flame retardants.

    Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.

Mechanism of Action

The mechanism of action of 1-(pentabromobenzyl)piperidine as a flame retardant involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions that sustain the combustion process, effectively inhibiting the spread of fire. The compound targets the gas phase reactions in the flame, reducing the overall heat release and slowing down the combustion process.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Electronic Comparisons

Piperidine derivatives with aromatic substitutions exhibit diverse electronic and steric profiles, influencing their chemical reactivity and biological activity. Key comparisons include:

Table 1: Structural and Electronic Properties of Selected Piperidine Derivatives
Compound Name Substituent on Benzyl/Piperidine Electronic Effect Key Structural Features References
1-(Pentabromobenzyl)piperidine Pentabromo (C₆Br₅CH₂) Strong electron-withdrawing High steric bulk, lipophilic Inferred
1-(p-Nitrophenyl)piperidine p-Nitro (NO₂) Electron-withdrawing Planar nitro group, moderate bulk
1-(3-Phenylbutyl)piperidine 3-Phenylbutyl chain Electron-neutral (alkyl chain) Flexible hydrophobic tail
1-(4-Hydroxy-3-methoxybenzyl)-DNJ Methoxy/hydroxybenzyl Electron-donating (methoxy) Polar substituents, H-bonding
1-(4-Chlorophenyl)piperidine-2,6-dione p-Chloro (Cl) Moderate electron-withdrawing Symmetrical diketone structure

Key Observations :

  • Steric Influence : The bulky pentabromobenzyl group may hinder conformational flexibility, contrasting with smaller substituents like methoxy or nitro groups, which allow better fit into hydrophobic protein pockets (e.g., S1R ligand binding in ) .

Key Observations :

  • Receptor Binding : Smaller substituents (e.g., 3-phenylbutyl) enable optimal orientation in receptor cavities, while bulky groups like pentabromobenzyl may disrupt binding unless matched with larger hydrophobic pockets .
  • Enzyme Inhibition : Polar substituents (e.g., hydroxy, methoxy) enhance interactions with enzymes like α-glucosidase, whereas brominated analogs may prioritize metabolic stability over potency .

Key Observations :

  • Bromination Challenges : Introducing five bromine atoms likely requires stepwise bromination or specialized catalysts, contrasting with simpler chloro or nitro substitutions .
  • Stability : Brominated compounds are typically chemically inert, enhancing shelf-life compared to labile analogs like diol intermediates in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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